Lipophilicity Profile vs. Des-Methyl Phthalazine Analog: XLogP3-AA Comparison
1-Methyl-4-(piperazin-1-yl)phthalazine has a computed XLogP3-AA of 1.3, directly compared to 1-(piperazin-1-yl)phthalazine, which has a computed XLogP3 of 0.68 [1][2]. The +0.62 log unit difference indicates that the 1-methyl substitution meaningfully increases lipophilicity. This level of difference (~0.6 log units) is within the range known to alter membrane permeability and non-specific protein binding profiles in lead optimization campaigns [3].
| Evidence Dimension | Computed XLogP3-AA |
|---|---|
| Target Compound Data | 1.3 [1] |
| Comparator Or Baseline | 1-(Piperazin-1-yl)phthalazine: 0.68 [2] |
| Quantified Difference | Delta = +0.62 log units |
| Conditions | Computed via XLogP3 algorithm, PubChem 2024 release |
Why This Matters
This quantitative lipophilicity difference (~0.6 log units) is significant enough to alter a compound's behavior in cellular permeability and protein binding assays, making the methyl analog a distinct tool for structure-activity relationship (SAR) studies.
- [1] PubChem, Compound Summary for CID 16768367, 1-Methyl-4-(piperazin-1-yl)phthalazine. View Source
- [2] PubChem, Compound Summary for CID 2795798, 1-(Piperazin-1-yl)phthalazine. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
